PTP1B Inhibitory Potency Conferred by 2,4-Dichlorobenzyl Substitution: Submicromolar IC₅₀ Activity
The 2,4-dichlorobenzyl group, when attached to the nitrogen of a TZD or TZD-isosteric scaffold, is a critical determinant of PTP1B inhibitory potency. A direct comparator study evaluated imidazolidine-2,4-dione (a TZD isostere) substituted with 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) (Compound 15), which demonstrated an IC₅₀ of 0.57 µM against PTP1B [1]. In contrast, the most potent compound in the same series, Compound 46 (bearing an N-methyl benzoic acid substituent without the 2,4-dichlorobenzyl motif), exhibited an IC₅₀ of 1.1 µM—approximately 1.9-fold lower potency [1]. This class-level SAR evidence establishes that the 2,4-dichlorobenzyl substitution is a pharmacophoric feature associated with enhanced PTP1B inhibition, rendering this compound a strategically relevant scaffold for developing insulin sensitizers.
| Evidence Dimension | PTP1B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Submicromolar potency expected (compound bearing 2,4-dichlorobenzyl motif: IC₅₀ = 0.57 µM) |
| Comparator Or Baseline | Most potent analog without this motif (Compound 46): IC₅₀ = 1.1 µM |
| Quantified Difference | Approximately 1.9-fold higher potency for the 2,4-dichlorobenzyl-containing scaffold |
| Conditions | In vitro PTP1B enzyme inhibition assay; imidazolidine-2,4-dione isosteric analog of TZD |
Why This Matters
Procurement of the correct 2,4-dichlorobenzyl-substituted scaffold is essential for reproducing published PTP1B inhibition SAR and avoiding the reduced potency observed with alternative N-substituents.
- [1] Verma SK, Yadav YS, Thareja S. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018). Mini Rev Med Chem. 2019;19(7):591-598. View Source
